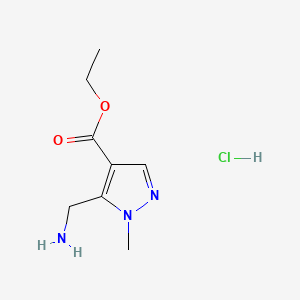![molecular formula C7H13ClN4O B6607681 2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride CAS No. 2839138-57-5](/img/structure/B6607681.png)
2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride, commonly known as 2-Oxa-4-azatricyclo[3.2.1.0(2,4)]octane hydrochloride or simply OAT, is an organic compound that has been used in a variety of scientific research applications. OAT is a highly versatile compound that has been used in a variety of experiments, ranging from biochemical studies to organic synthesis. OAT has been used to synthesize a variety of other compounds, including drugs, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
OAT has been used in a variety of scientific research applications. It has been used in biochemical studies to investigate the mechanism of action of various compounds, as well as in organic synthesis to synthesize a variety of other compounds, including drugs. OAT has also been used in a variety of other experiments, such as the synthesis of polymers and the preparation of catalysts.
Mecanismo De Acción
The mechanism of action of OAT is not well understood. It is believed that OAT acts as a nucleophile, attacking the electrophilic centers of molecules and forming covalent bonds. This allows OAT to be used in a variety of organic syntheses, as well as in biochemical studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of OAT are not well understood. It is believed that OAT may have some effect on certain enzymes, as well as on the activity of certain hormones. However, further research is needed to determine the exact biochemical and physiological effects of OAT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OAT has a number of advantages for use in lab experiments. It is relatively stable, making it easy to store and handle. It is also highly soluble in water, making it easy to use in a variety of experiments. However, OAT does have some limitations. It is not very soluble in organic solvents, making it difficult to use in organic syntheses. Additionally, OAT is not very reactive, making it difficult to use in certain biochemical studies.
Direcciones Futuras
There are a number of potential future directions for OAT. One potential direction is the use of OAT in drug synthesis, as it is a highly versatile compound that can be used in a variety of organic syntheses. Additionally, further research could be done to investigate the biochemical and physiological effects of OAT, as well as its potential applications in biochemical studies. Finally, further research could be done to investigate the potential uses of OAT in the synthesis of polymers and the preparation of catalysts.
Métodos De Síntesis
OAT can be synthesized using a variety of methods. The most common method is a two-step process involving the condensation of 1-chloro-2-oxa-4-azatricyclo[3.2.1.0(2,4)]octane and 2-amino-1-methyl-1H-1,2,3-triazole. The first step involves the formation of a cyclic amide by reacting the two compounds in an aqueous solution of hydrochloric acid. The second step involves the hydrolysis of the cyclic amide to form the desired product, OAT.
Propiedades
IUPAC Name |
2-[1-(oxetan-3-yl)triazol-4-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c8-2-1-6-3-11(10-9-6)7-4-12-5-7;/h3,7H,1-2,4-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXIXNSPKMATQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B6607602.png)

![octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride](/img/structure/B6607614.png)

![7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride](/img/structure/B6607635.png)
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)

![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607646.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)





